![molecular formula C7H11N3O2S B1472321 3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide CAS No. 1351384-13-8](/img/structure/B1472321.png)

3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide

Descripción general

Descripción

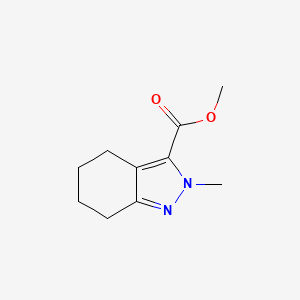

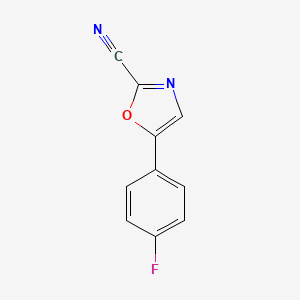

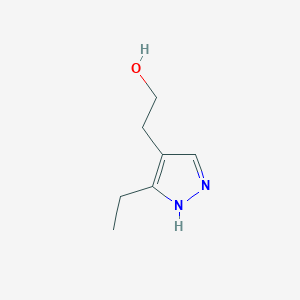

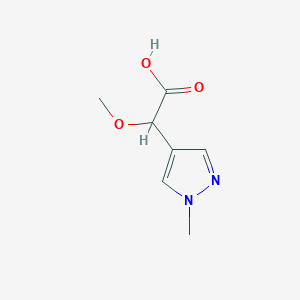

Pyrazoles are a class of organic compounds with a five-membered aromatic ring structure containing three carbon atoms and two adjacent nitrogen atoms . They are known for their versatility as synthetic intermediates in preparing relevant chemicals in biological, physical-chemical, material science, and industrial fields .

Synthesis Analysis

Pyrazoles can be synthesized through various methods. One common method involves the condensation of hydrazines with 1,3-diketones . Another approach involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines .Molecular Structure Analysis

The pyrazole ring is a five-membered aromatic structure with two adjacent nitrogen atoms. The remaining three positions in the ring allow for structural variations, which can significantly influence the properties of the compound .Chemical Reactions Analysis

Pyrazoles can participate in various chemical reactions due to their versatile structure. They can act as weak bases or acids, with the strength highly dependent on the nature of their substituent groups .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrazoles can vary significantly depending on their structure. For example, the boiling point of unsubstituted pyrazole is in the range of 186–188 °C .Aplicaciones Científicas De Investigación

Green Synthesis Methodologies

One study highlights a green, one-pot, solvent-free synthesis method for Pyrano[2,3-c]-Pyrazoles, demonstrating an environmentally friendly approach to synthesizing pyrazole derivatives. This method emphasizes the synthesis without using toxic solvents, presenting an advancement in organic synthesis that aligns with green chemistry principles (Al-Matar et al., 2010).

Structural Characterization and Solid-State Analysis

Another aspect of research on similar compounds includes detailed structural characterization through techniques such as X-ray crystallography and NMR spectroscopy. For instance, the structural analysis of Nifurtimox and its analogs, which share a similar pyrazole core structure, was conducted to understand their solid-state and solution behaviors, providing insights into the molecular arrangements that could influence the physical properties of these compounds (Foces-Foces et al., 2010).

Novel Catalysts for Organic Synthesis

Research on nano α-Al2O3 supported ammonium dihydrogen phosphate as a novel catalyst for synthesizing pyrazole derivatives, including Pyrano[2,3-c]pyrazoles, showcases innovative approaches to enhance reaction efficiency and yield in organic synthesis. This approach signifies the importance of catalyst development in synthesizing complex organic molecules (Maleki & Ashrafi, 2014).

Synthesis and Bioactivity

The synthesis and characterization of pyrazole derivatives for exploring their bioactivities, such as antimicrobial and anticancer properties, are also notable. While specific studies directly connecting to "3-(Aminomethyl)-2,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazole 5,5-dioxide" are not highlighted, research in this domain suggests the potential for related compounds to serve as pharmacophores or lead structures in drug discovery (Titi et al., 2020).

Mecanismo De Acción

are known as versatile scaffolds in organic synthesis and medicinal chemistry, often used as starting materials for the preparation of more complex heterocyclic systems with relevance in the pharmaceutical field . They are interesting compounds from a structural viewpoint, mainly because they exhibit tautomerism. This phenomenon may influence their reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety .

The target of action and mode of action of a pyrazole compound would depend on its specific structure and functional groups. Pyrazoles can interact with various biological targets, leading to different physiological effects. The exact nature of these interactions and their consequences would need to be determined through experimental studies.

The biochemical pathways affected by a pyrazole compound would also depend on its specific structure and the biological targets it interacts with. Pyrazoles can influence a wide range of biochemical processes, from enzyme activity to signal transduction pathways.

The pharmacokinetics of a pyrazole compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would be influenced by factors such as its chemical structure, formulation, route of administration, and patient-specific factors. These properties would determine the compound’s bioavailability and its distribution within the body.

The result of action of a pyrazole compound at the molecular and cellular level would depend on its specific mode of action and the biochemical pathways it affects. This could range from changes in gene expression to alterations in cellular metabolism or cell signaling.

The action environment , including factors such as pH, temperature, and the presence of other molecules, can influence the action, efficacy, and stability of a pyrazole compound. For example, the tautomeric stabilization of certain pyrazole compounds has been found to be influenced by the solvent used .

Safety and Hazards

Direcciones Futuras

The field of pyrazole synthesis is continuously expanding, with researchers focusing on developing more efficient and environmentally friendly synthetic methodologies . Future research directions may include the exploration of new catalysts, the development of green synthesis methods, and the investigation of novel applications of pyrazole derivatives .

Propiedades

IUPAC Name |

(5,5-dioxo-1,4,6,7-tetrahydrothiopyrano[4,3-c]pyrazol-3-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11N3O2S/c8-3-7-5-4-13(11,12)2-1-6(5)9-10-7/h1-4,8H2,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GERKBWWAVRCAHR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC2=C1NN=C2CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

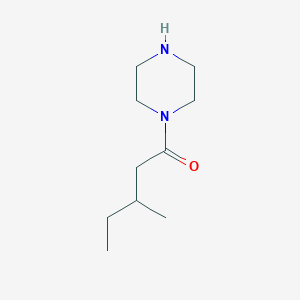

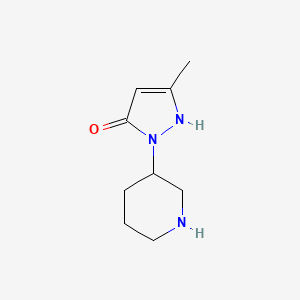

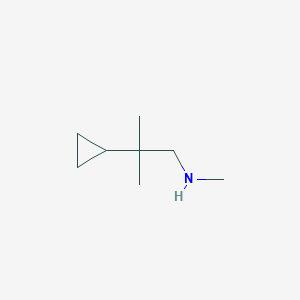

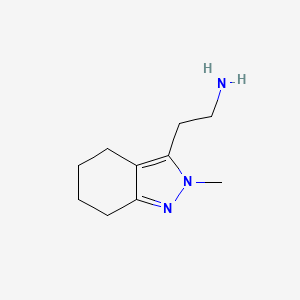

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Amino-1-[4-(morpholin-4-yl)piperidin-1-yl]propan-1-one](/img/structure/B1472246.png)

![2-cyclopropyl-5-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine](/img/structure/B1472254.png)